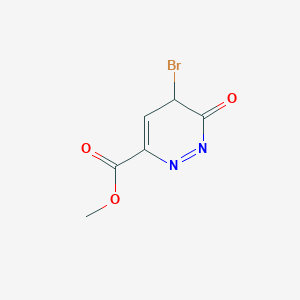![molecular formula C9H6BrNO3 B2464710 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 258508-82-6](/img/structure/B2464710.png)
6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” belong to a class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) .
Molecular Structure Analysis
Benzoxazines, like “this compound”, are heterocyclic compounds. They have a benzene ring fused to an oxazine ring. The presence of the bromo and methyl groups would likely affect the physical and chemical properties of the compound .Chemical Reactions Analysis
Benzoxazines are known to undergo a ring-opening polymerization reaction when heated . This reaction is often used to produce high-performance polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the structure of the compound. For example, the presence of the bromo and methyl groups could affect the compound’s reactivity, polarity, and solubility .Scientific Research Applications
Heterocyclic Transformations
- Singh, Aggarwal, and Kumar (1992) reported on the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and other derivatives under phase-transfer catalytic conditions, highlighting the compound's potential in synthesizing complex heterocyclic structures (Singh, Aggarwal, & Kumar, 1992).
Synthesis of Pyrrolo-Triazines
- Traynor and Wibberley (1974) demonstrated the synthesis of pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones from reactions involving 6-methyl-1,3,5-triazine-2,4(1H,3H)-diones, providing insights into novel synthetic pathways for related compounds (Traynor & Wibberley, 1974).
Building Blocks for Heterocyclic Structures
- Bogdanov and Mironov (2016) highlighted the role of 1H-benzo[d][1,3]oxazine-2,4-dione derivatives as building blocks for the synthesis of various nitrogen-containing heterocyclic structures, including quinazolines and benzodiazepines (Bogdanov & Mironov, 2016).
Synthesis of Azolinked 4H-benzo[d][1,3]oxazine-2,4-diones
- Nikpassand, Fekri, and Pourahmad (2018) developed a one-pot synthesis method for azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones, showcasing the compound's applicability in green chemistry and its efficient synthesis using novel catalysts (Nikpassand, Fekri, & Pourahmad, 2018).
Potential Antituberculotics
- Waisser, Kubicová, Klimešová, and Odlerová (1993) explored derivatives of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione as potential antituberculotics, indicating its significance in developing new treatments for tuberculosis (Waisser, Kubicová, Klimešová, & Odlerová, 1993).
Future Directions
The study of benzoxazines is an active area of research due to their potential applications in the production of high-performance polymers . Future research on “6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” and similar compounds could provide valuable insights into their properties and potential applications.
properties
IUPAC Name |
6-bromo-5-methyl-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPSCUJQCONCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)OC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2464630.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2464632.png)
![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)
![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2464642.png)
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)
![3-(4-Chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)

